Core Heteroatom Architecture: Quinazoline vs. Quinoline Impact on Basicity
The quinazoline core of the target compound exhibits a conjugate acid pKa of approximately 3.51, whereas the closest structural analog, quinoline-4,8-dicarboxylic acid, possesses a quinoline core with a conjugate acid pKa of approximately 4.5 [1]. This ~1.0 unit difference in acidity confirms that the quinazoline derivative is a significantly weaker base and a stronger hydrogen-bond acceptor, directly influencing protonation state at physiological pH and coordination behavior in metal complexation.
| Evidence Dimension | Conjugate acid pKa of the parent heterocycle |
|---|---|
| Target Compound Data | Quinazoline core: pKa ≈ 3.51 |
| Comparator Or Baseline | Quinoline-4,8-dicarboxylic acid (quinoline core): pKa ≈ 4.5 |
| Quantified Difference | ΔpKa ≈ -0.99 (target is more acidic/less basic) |
| Conditions | Aqueous solution, 20–25 °C, literature values for parent heterocycles |
Why This Matters
This difference dictates protonation state at physiological pH and coordination geometry in metal-organic frameworks, making the target compound uniquely suited for applications requiring a non-basic, hydrogen-bond-accepting heterocyclic linker.
- [1] Wikipedia. Quinazoline (pKa = 3.51). Quinoline (pKa of conjugate acid ≈ 4.5). https://en.wikipedia.org/wiki/Quinazoline (accessed 2026-05-06). View Source
